2-(2,4-difluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(2,4-difluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14F2N2O2 and its molecular weight is 328.319. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- Furan derivatives exhibit potential in the development of new chemical reactions. For instance, the furan-2-ylidene acetates have been converted into corresponding pyrrol-2-ylidene-acetates via Michael type reactions, demonstrating the versatility of furan compounds in synthetic chemistry (Sacmacl, Bolukbasl, & Şahin, 2012).
- Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors, showcasing the application of such compounds in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Biological Activity
- Certain furan and pyridine derivatives have shown agricultural bioactivity, including fungicidal and herbicidal activities, suggesting their potential use in developing new agrochemicals (Zheng & Su, 2005).
- Novel compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have been synthesized for antiprotozoal applications, indicating the potential of such chemical entities in addressing protozoal infections (Ismail et al., 2004).
Material Science and Pharmacology
- Synthesis and evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams highlight the ongoing research in developing new compounds with potential cytotoxic activities, which could contribute to the discovery of new therapeutic agents (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-16-2-1-13(17(20)7-16)6-18(23)22-9-12-5-15(10-21-8-12)14-3-4-24-11-14/h1-5,7-8,10-11H,6,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAFHFBMCXPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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